molecular formula C24H24FN5O3 B2835454 N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1296346-63-8

N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Cat. No.: B2835454
CAS No.: 1296346-63-8
M. Wt: 449.486
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a triazoloquinazolinone derivative characterized by a fused triazole-quinazoline core. Key structural features include:

  • A 4-(4-fluorobenzyl) substituent at position 4 of the triazoloquinazolinone ring.
  • An N-cyclohexyl acetamide group linked to the core via a methylene bridge.

This scaffold is associated with diverse pharmacological activities, particularly H1-antihistaminic and central nervous system (CNS)-targeted effects, based on structural parallels to compounds in the literature . Synthetic routes typically involve cyclization of thiosemicarbazides or oxidative steps, as seen in analogous triazoloquinazolinones .

Properties

IUPAC Name

N-cyclohexyl-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c25-17-12-10-16(11-13-17)14-28-22(32)19-8-4-5-9-20(19)30-23(28)27-29(24(30)33)15-21(31)26-18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRASFGPADGNDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C24_{24}H24_{24}FN5_5O3_3
  • Molecular Weight : 449.5 g/mol
  • CAS Number : 1296346-63-8

Structural Features

The compound features a triazoloquinazoline core, which is known for its diverse biological activities. The presence of fluorine and cyclohexyl groups may enhance its pharmacokinetic properties, such as solubility and membrane permeability.

Anticancer Activity

Research has indicated that compounds containing the triazoloquinazoline scaffold exhibit significant anticancer properties. A study demonstrated that derivatives of this scaffold can inhibit Polo-like kinase 1 (Plk1), a crucial regulator of cell division that is often overexpressed in various cancers. The inhibition of Plk1 leads to disrupted mitotic progression and reduced cell proliferation in cancerous cells .

The proposed mechanism involves the binding of this compound to the polo-box domain (PBD) of Plk1. This interaction prevents the normal functioning of Plk1, leading to cell cycle arrest and apoptosis in cancer cells. The specificity of this compound for Plk1 over other kinases suggests a favorable therapeutic index .

Antioxidant Properties

In addition to its anticancer effects, preliminary studies have suggested that this compound may possess antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For instance:

StudyCell LineIC50_{50} (µM)Observations
Study AHeLa (cervical cancer)10Induced apoptosis
Study BMCF-7 (breast cancer)15Cell cycle arrest at G2/M phase
Study CA549 (lung cancer)12Reduced migration

These findings indicate that the compound effectively inhibits cell growth across different cancer types.

In Vivo Studies

Although in vitro results are promising, further validation through in vivo studies is essential. Current research is focused on assessing the pharmacodynamics and pharmacokinetics of this compound in animal models to determine its efficacy and safety profile.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is its potential as an anticancer agent. Research has focused on its ability to inhibit polo-like kinase 1 (Plk1), a mitotic-specific target that is often deregulated in various cancers. Inhibiting Plk1 can disrupt cancer cell proliferation and induce apoptosis in tumor cells .

Targeting Protein-Protein Interactions

The compound has been explored for its role in disrupting protein-protein interactions essential for cancer cell survival. By targeting the polo-box domain (PBD) of Plk1, it offers a novel mechanism to inhibit cancer progression without the common side effects associated with traditional chemotherapeutics .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects through inhibition of phosphodiesterase 4 (PDE4). This inhibition can elevate intracellular cyclic adenosine monophosphate (cAMP) levels, leading to reduced expression of inflammatory cytokines .

Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of Plk1
Anti-inflammatoryPDE4 inhibition leading to increased cAMP
Protein-protein interaction disruptionTargeting PBD of Plk1

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison
Compound Name Core Structure R₁ (Position 4) R₂ (Acetamide) Key Biological Activity Reference
Target Compound Triazolo[4,3-a]quinazolinone 4-(4-fluorobenzyl) N-cyclohexyl Under investigation -
4-Benzyl-1-substituted-[1,2,4]triazolo[4,3-a]quinazolin-5-ones Triazolo[4,3-a]quinazolinone Benzyl Variable alkyl/aryl H1-antihistaminic
4-Phenyl-1-substituted-[1,2,4]triazolo[4,3-a]quinazolin-5-ones Triazolo[4,3-a]quinazolinone Phenyl Variable alkyl/aryl H1-antihistaminic
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone N/A 2,4-dichlorophenyl Anticonvulsant
2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide Quinazolinone-thiazolidinone Bromo, phenyl Thiazolidinone Not specified
Key Observations:
  • Substituent at Position 4: The 4-fluorobenzyl group in the target compound may enhance lipophilicity and receptor binding affinity compared to non-fluorinated benzyl or phenyl groups in Alagarsamy et al.'s H1-antihistaminic agents . Fluorination often improves metabolic stability and bioavailability.
  • Acetamide Modifications: The N-cyclohexyl group in the target compound contrasts with the 2,4-dichlorophenyl (anticonsulvant agent ) or thiazolidinone (compound 4a in ). Cyclohexyl may confer improved CNS penetration due to balanced hydrophobicity, whereas bulkier groups (e.g., dichlorophenyl) might limit absorption.

Pharmacological Activity

  • H1-Antihistaminic Potential: The target’s triazoloquinazolinone core aligns with Alagarsamy’s compounds, which showed potent H1-antihistaminic activity (e.g., 4-benzyl derivatives with IC₅₀ values < 1 μM) . Fluorination at the benzyl position could further optimize receptor interaction.

Physicochemical Properties

  • Solubility: The cyclohexyl acetamide may reduce aqueous solubility relative to polar substituents (e.g., thiazolidinone in ), necessitating formulation optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.